molecular formula C20H21N7 B7019028 N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]-1-[4-(tetrazol-1-yl)phenyl]ethanamine

N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]-1-[4-(tetrazol-1-yl)phenyl]ethanamine

Cat. No.: B7019028
M. Wt: 359.4 g/mol
InChI Key: DVXHVYJZBUGVFD-UHFFFAOYSA-N
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Description

N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]-1-[4-(tetrazol-1-yl)phenyl]ethanamine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a tetrazole ring, and an ethanamine backbone, making it a subject of interest for chemists and researchers.

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]-1-[4-(tetrazol-1-yl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7/c1-15(17-6-8-20(9-7-17)27-14-22-24-25-27)21-11-16-4-3-5-18(10-16)19-12-23-26(2)13-19/h3-10,12-15,21H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXHVYJZBUGVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=NN=N2)NCC3=CC(=CC=C3)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]-1-[4-(tetrazol-1-yl)phenyl]ethanamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and tetrazole intermediates, followed by their coupling through a series of reactions. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]-1-[4-(tetrazol-1-yl)phenyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like halides, electrophiles like alkyl halides, solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]-1-[4-(tetrazol-1-yl)phenyl]ethanamine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]-1-[4-(tetrazol-1-yl)phenyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • tert-Butylamine
  • 4-Methoxybenzylamine

Uniqueness

N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]-1-[4-(tetrazol-1-yl)phenyl]ethanamine stands out due to its unique combination of pyrazole and tetrazole rings, which confer distinct chemical properties and potential biological activities not commonly found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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